1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 501418-06-0
VCID: VC5002242
InChI: InChI=1S/C11H10O2/c12-11(13)10-8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-10H,5H2,(H,12,13)
SMILES: C1C2C(C2C(=O)O)C3=CC=CC=C31
Molecular Formula: C11H10O2
Molecular Weight: 174.199

1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

CAS No.: 501418-06-0

Cat. No.: VC5002242

Molecular Formula: C11H10O2

Molecular Weight: 174.199

* For research use only. Not for human or veterinary use.

1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid - 501418-06-0

Specification

CAS No. 501418-06-0
Molecular Formula C11H10O2
Molecular Weight 174.199
IUPAC Name 1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Standard InChI InChI=1S/C11H10O2/c12-11(13)10-8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-10H,5H2,(H,12,13)
Standard InChI Key PPNDVQGPAPLJNH-UHFFFAOYSA-N
SMILES C1C2C(C2C(=O)O)C3=CC=CC=C31

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s defining feature is its bicyclic framework consisting of a strained cyclopropane ring fused to a partially hydrogenated indene system. The indene moiety exists in its 1,1a,6,6a-tetrahydro configuration, which reduces aromaticity while maintaining planar rigidity . X-ray crystallographic analyses of analogous structures reveal bond angles of approximately 60° within the cyclopropane ring, consistent with the geometric constraints of three-membered carbon cycles .

Stereochemical Considerations

The fused ring system creates three contiguous stereocenters at positions 1a, 6, and 6a. Computational modeling using density functional theory (DFT) predicts a puckered conformation for the tetrahydroindene component, with the carboxylic acid group adopting an axial orientation relative to the cyclopropane plane . This spatial arrangement influences both reactivity and intermolecular interactions, as demonstrated by its hydrogen-bonding propensity in crystalline states .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.2–7.4 (m, 4H, aromatic), 3.1–3.3 (m, 2H, cyclopropane CH2_2), 2.8–3.0 (m, 1H, bridgehead H), 1.9–2.1 (m, 2H, tetrahydroindene CH2_2)

  • 13C^{13}\text{C} NMR: 178.9 ppm (C=O), 135–128 ppm (aromatic carbons), 32.1 ppm (cyclopropane carbons)

The infrared spectrum exhibits a strong absorption band at 1705 cm1^{-1}, characteristic of the carboxylic acid carbonyl group .

Synthetic Methodologies

Cyclopropanation Strategies

The most common synthetic route involves [2+1] cyclopropanation of indene derivatives using dihalocarbenes. For example, treatment of 1H-indene with dibromocarbene generated from bromoform and a strong base yields the cyclopropane ring, followed by oxidation to install the carboxylic acid moiety .

Key Reaction Parameters

  • Temperature: −78°C to 0°C for carbene stability

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield Optimization: 62–68% through slow addition of base

Alternative Approaches

Recent advances employ transition metal catalysis for more controlled cyclopropane formation:

MethodCatalystYield (%)Reference
Ring-closing metathesisGrubbs II55
Photochemical [2+1]None48
Simmons-Smith reactionZn-Cu couple60

Despite these innovations, scalability remains challenging due to the compound’s sensitivity to ring-opening reactions under basic conditions .

Chemical Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group exhibits a pKa_a of 4.2 ± 0.3 in aqueous solution, making it moderately acidic compared to benzoic acid (pKa_a 4.2) . This acidity enables salt formation with pharmaceutical counterions like sodium or meglumine, enhancing water solubility for biological applications .

Electrophilic Aromatic Substitution

While the tetrahydroindene component shows reduced aromatic reactivity compared to fully conjugated systems, nitration and halogenation occur at position 5 under vigorous conditions:

C11H10O2+HNO3H2SO45-nitro derivative(Yield: 42%)[5]\text{C}_{11}\text{H}_{10}\text{O}_{2} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} 5\text{-nitro derivative} \quad (\text{Yield: 42\%})[5]

This reactivity pattern parallels that observed in 4-fluoro derivatives (CAS 2059935-69-0), where electron-withdrawing substituents direct electrophiles to specific ring positions .

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